molecular formula C15H20O2S2 B14589596 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- CAS No. 61541-65-9

1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-

Cat. No.: B14589596
CAS No.: 61541-65-9
M. Wt: 296.5 g/mol
InChI Key: YJCXZLBTUBEJQV-UHFFFAOYSA-N
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Description

1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- is an organic compound that belongs to the class of ketones It features a pentanone backbone with a bis(methylthio)methylene group and a 4-methoxyphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- typically involves the reaction of 1-pentanone with bis(methylthio)methylene and 4-methoxyphenyl reagents under controlled conditions. The reaction may require the use of catalysts and specific solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylthio)methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pentanone, 2-[bis(methylthio)methylene]-1-phenyl-
  • 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-chlorophenyl)-
  • 1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-nitrophenyl)-

Uniqueness

1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds with different substituents.

Properties

CAS No.

61541-65-9

Molecular Formula

C15H20O2S2

Molecular Weight

296.5 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]-1-(4-methoxyphenyl)pentan-1-one

InChI

InChI=1S/C15H20O2S2/c1-5-6-13(15(18-3)19-4)14(16)11-7-9-12(17-2)10-8-11/h7-10H,5-6H2,1-4H3

InChI Key

YJCXZLBTUBEJQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(SC)SC)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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